molecular formula C13H7BrCl2N2 B13672724 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine

2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine

Cat. No.: B13672724
M. Wt: 342.0 g/mol
InChI Key: DBELGDBTBHHRBF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-bromophenyl group at position 2 and chlorine atoms at positions 6 and 8. This compound belongs to a class of molecules investigated for their affinity to the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and cancer . The dichloro substitution at positions 6 and 8 enhances metabolic stability and binding affinity, while the bromophenyl group at position 2 modulates lipophilicity and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 2,6-dichloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system, characterized by two chlorine atoms at the 6 and 8 positions of the imidazo ring and a bromophenyl group at the 2 position. The molecular formula for this compound is C11H7BrCl2N2. The unique structure of this compound lends itself to various applications due to its specific halogenation pattern and the combination of imidazole and pyridine functionalities.

Applications
The unique structure of this compound lends itself to various applications:

  • Chemical reactivity The chemical reactivity of this compound can be attributed to its halogenated and nitrogen-containing structure.
  • Biological activity Research has indicated that compounds similar to this compound exhibit notable biological activities.
  • Binding affinity Interaction studies involving this compound focus on its binding affinity to biological targets. These studies typically include the assessment of its interactions with proteins or enzymes to evaluate its potential as a therapeutic agent.

Several compounds share structural similarities with this compound:

Compound NameUnique Features
3-Bromo-6-chloroimidazo[1,2-a]pyridineLacks dichlorination at positions 6 and 8
5-Bromo-4-chloroimidazo[1,2-a]pyridineDifferent halogen substitution pattern
4-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridineVariation in the position of the bromophenyl group

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine 3-Bromophenyl (2), Cl (6,8) C₁₃H₇BrCl₂N₂ 348.47 TSPO targeting, potential theranostic agent
[18F]CB251 4-(2-[18F]fluoroethoxy)phenyl (2), Cl (6,8) C₂₀H₂₁¹⁸FCl₂N₂O₂ 439.30 (with ¹⁸F) PET imaging of neuroinflammation
3-Bromo-6,8-difluoroimidazo[1,2-a]pyridine Br (3), F (6,8) C₇H₃BrF₂N₂ 233.01 Electrophilic reactivity due to fluorine
2-(4-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine 4-Chlorophenyl (2), phenyl (3) C₁₉H₁₃ClN₂ 304.78 Cytotoxicity studies in cancer models
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate Ethyl acetate (2), Cl (6,8) C₁₁H₁₀Cl₂N₂O₂ 273.12 Intermediate for drug synthesis

Key Observations:

  • Halogen Effects : The dichloro substitution at positions 6 and 8 in the target compound increases molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., 3-bromo-6,8-difluoro derivative) .
  • Bromophenyl vs. Fluorinated Groups : The 3-bromophenyl group enhances π-π stacking interactions with TSPO compared to smaller substituents like ethyl acetate, improving target engagement .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s logP is estimated to be higher than fluorinated analogs (e.g., 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine) due to chlorine’s lower electronegativity and larger atomic radius .
  • Metabolic Stability: Dichloro substitution at 6 and 8 reduces oxidative metabolism compared to non-halogenated analogs, as seen in ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate .

Biological Activity

2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a complex structure that includes a fused imidazole and pyridine ring system. Its molecular formula is C11_{11}H7_7BrCl2_2N2_2, indicating significant potential for various biological activities due to its halogenated and nitrogen-containing structure. This article delves into the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit notable anticancer activity. In particular, studies have demonstrated its effectiveness in inhibiting cell proliferation across various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLaNot specifiedInduction of apoptosis
MCF-7Not specifiedInhibition of angiogenesis

Case Study: In Vitro Evaluation

A study assessing the anticancer potential of related compounds utilized the MTT assay to evaluate cytotoxicity in Jurkat, HeLa, and MCF-7 cells. The results indicated that the compound effectively inhibited cell growth, particularly in Jurkat cells, which are known for their sensitivity to cytotoxic agents. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the sub-G1 phase, indicating its potential to trigger apoptosis in these cells .

Mechanistic Insights

The anticancer efficacy of this compound can be attributed to its ability to interact with key biological targets. Molecular docking studies have suggested strong binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis:

Target Docking Energy (kcal/mol)
MMP-2-9.0
MMP-9-7.8

These findings indicate that the compound may inhibit MMP activity, thereby reducing tumor invasiveness and angiogenesis .

Structural Features and Reactivity

The unique halogenation pattern of this compound enhances its reactivity and biological activity compared to other similar compounds. The presence of bromine and chlorine atoms contributes to its lipophilicity and potential for diverse chemical interactions.

Comparison with Related Compounds

To better understand the significance of this compound's structure, a comparison with structurally similar compounds is provided:

Compound Name Structural Features
3-Bromo-6-chloroimidazo[1,2-a]pyridineLacks dichlorination at positions 6 and 8
5-Bromo-4-chloroimidazo[1,2-a]pyridineDifferent halogen substitution pattern
4-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridineVariation in the position of the bromophenyl group

The distinct characteristics of this compound contribute to its enhanced pharmacological profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine, and what key intermediates are involved?

The compound is typically synthesized via a multi-step process involving condensation and halogenation. For example, 3-bromopyridine-2-amine can react with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent chlorination at positions 6 and 8 using reagents like POCl₃ or N-chlorosuccinimide (NCS) introduces the dichloro substituents. A Suzuki-Miyaura coupling or Ullmann reaction may be employed to attach the 3-bromophenyl group. Key intermediates include 6,8-dichloroimidazo[1,2-a]pyridine derivatives and boronic acid-functionalized aryl halides .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 110–150 ppm) for the imidazo[1,2-a]pyridine core. The 3-bromophenyl group shows distinct splitting patterns due to meta-substitution.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated mass (C₁₃H₇BrCl₂N₂: ~366.9 g/mol).
  • FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) confirm halogenation .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

The compound is typically a crystalline solid with a melting point >200°C. Solubility is limited in water but moderate in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest storage at –20°C under inert atmosphere to prevent decomposition. LogP values (~3.5) indicate moderate lipophilicity, which impacts cellular permeability in biological assays .

Advanced Research Questions

Q. How does this compound interact with the translocator protein (TSPO), and what therapeutic implications does this have?

The compound’s structural analogs (e.g., 6,8-dichloroimidazo[1,2-a]pyridines) bind TSPO with high affinity (IC₅₀ <5 nM), modulating mitochondrial steroidogenesis and neuroinflammation. In vivo PET imaging using fluorinated analogs (e.g., ¹⁸F-labeled derivatives) demonstrates selective accumulation in TSPO-overexpressing tissues, such as gliomas and activated microglia, enabling diagnostic applications in neurodegeneration and cancer .

Q. What strategies are used to optimize the bioactivity of imidazo[1,2-a]pyridine derivatives through structural modifications?

  • Halogenation : Introducing Cl/Br at positions 6 and 8 enhances TSPO binding affinity and metabolic stability.
  • Aryl substitution : Meta-bromophenyl groups improve lipophilicity and target engagement.
  • Side-chain functionalization : Acetamide or propionamide groups at position 3 modulate solubility and pharmacokinetics. SAR studies reveal that electron-withdrawing substituents on the phenyl ring boost potency .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Catalyst selection : Heterogeneous catalysts like MIL-68(In) enhance oxidative amination efficiency (yields up to 82% under air) .
  • Solvent and temperature : Polar solvents (e.g., DMF) at 80–100°C promote coupling reactions.
  • Substrate concentration : Higher 2-aminopyridine concentrations (0.2–0.3 M) reduce side reactions in imidazo[1,2-a]pyridine formation .

Q. How should researchers address contradictory data regarding the compound’s biological activity across studies?

Discrepancies in IC₅₀ values or efficacy may arise from differences in:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. primary microglia) or incubation times.
  • Compound purity : HPLC or LC-MS validation (>95% purity) is critical.
  • Pharmacokinetic factors : Metabolism differences in vitro vs. in vivo models. Cross-validation using standardized protocols (e.g., NIH guidelines for TSPO binding assays) is recommended .

Q. What methodologies are employed to evaluate the compound’s therapeutic potential in preclinical studies?

  • In vitro : Cytotoxicity assays (MTT/propidium iodide), TSPO binding (³H-PK11195 displacement), and ROS detection in cancer cells.
  • In vivo : Xenograft models for antitumor activity and microglial activation studies in neurodegenerative mice. PET/CT imaging quantifies target engagement .

Properties

Molecular Formula

C13H7BrCl2N2

Molecular Weight

342.0 g/mol

IUPAC Name

2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrCl2N2/c14-9-3-1-2-8(4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H

InChI Key

DBELGDBTBHHRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

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